![molecular formula C12H13NO3 B2598158 Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 1951441-06-7](/img/structure/B2598158.png)
Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Benzoxazines are a class of heterocyclic organic compounds, containing a benzene ring fused to an oxazine ring . They are used in the production of certain types of polymers .
Synthesis Analysis
The synthesis of benzoxazines typically involves the reaction of phenols, formaldehyde, and primary amines . The specific synthesis process for “Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate” would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a benzoxazine consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms .Chemical Reactions Analysis
Benzoxazines can undergo a process called ring-opening polymerization, where the oxazine ring is opened and the resulting structure is incorporated into a polymer .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzoxazine would depend on its exact molecular structure. Some general properties of benzoxazines include low water absorption and nearly zero shrinkage upon curing .Scientific Research Applications
Heterocyclic System and Material Development
The heterocyclic system of ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate derivatives has been utilized in the construction of heteropropellanes. These compounds have attracted significant attention for their potential in modifying drugs and developing novel materials with unusual and essential physical properties. The synthesis process involving ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol showcases the structural versatility and potential applications in material science (Konstantinova et al., 2020).
Synthesis and Anticancer Activity
Research has demonstrated a simple flow chemistry approach to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. These compounds have been screened against a panel of cancer cell lines, revealing that certain ester-linked analogues exhibit significant cytotoxicity, suggesting their potential as lead compounds for developing specific anticancer agents (Lin et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are important in biology and medication, have been developed. These methods start with 2-aminophenol, leading to the successful synthesis of various derivatives, indicating the adaptability and importance of these compounds in medicinal chemistry research (詹淑婷, 2012).
Functionalized Derivatives for Drug Development
The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives has been reported. These compounds have been obtained through reactions with ethyl 2,3-dibromopropanoate and demonstrate the potential for developing novel pharmacological agents (Arrault et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWOKDTEWBXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=NC2=CC=CC=C2O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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